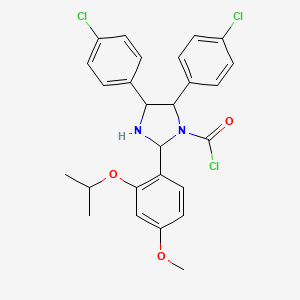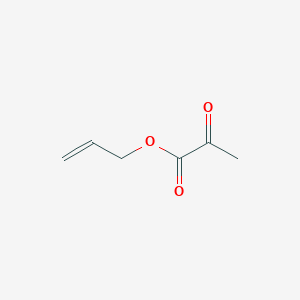
Allyl pyruvate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl pyruvate: is an organic compound that belongs to the class of allyl esters It is characterized by the presence of an allyl group (-CH2-CH=CH2) attached to a pyruvate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Allyl pyruvate can be synthesized through several methods. One common approach involves the reaction of pyruvic acid with allyl alcohol in the presence of an acid catalyst. This esterification reaction typically requires mild heating and can be carried out under reflux conditions to achieve good yields.
Industrial Production Methods: On an industrial scale, this compound can be produced using similar esterification processes but with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Allyl pyruvate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can yield allyl lactate or other reduced derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different allyl-substituted compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: this compound can react with nucleophiles under basic or acidic conditions to form substituted products.
Major Products Formed:
Oxidation: Formation of allyl aldehyde or allyl carboxylic acid.
Reduction: Formation of allyl lactate or other reduced derivatives.
Substitution: Formation of various allyl-substituted compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Allyl pyruvate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways. It can serve as a substrate for enzymes involved in pyruvate metabolism, providing insights into cellular processes.
Medicine: this compound has potential applications in medicinal chemistry. Its derivatives may exhibit biological activities that could be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates. Its reactivity makes it a valuable compound for the production of various chemical products.
Wirkmechanismus
Mechanism: The mechanism of action of allyl pyruvate involves its interaction with specific molecular targets. In metabolic pathways, it can be converted to other metabolites through enzymatic reactions. The allyl group can also participate in various chemical reactions, influencing the compound’s reactivity and biological activity.
Molecular Targets and Pathways: this compound can interact with enzymes involved in pyruvate metabolism, such as pyruvate dehydrogenase. It can also undergo transformations that affect cellular processes, including energy production and biosynthesis.
Vergleich Mit ähnlichen Verbindungen
Allyl acetate: Similar in structure but with an acetate group instead of a pyruvate moiety.
Allyl lactate: A reduced derivative of allyl pyruvate.
Allyl isothiocyanate: Contains an isothiocyanate group instead of a pyruvate moiety.
Uniqueness: this compound is unique due to its combination of an allyl group and a pyruvate moiety. This structure imparts distinct reactivity and potential applications in various fields. Its ability to participate in both allyl-specific and pyruvate-specific reactions makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
18854-20-1 |
|---|---|
Molekularformel |
C6H8O3 |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
prop-2-enyl 2-oxopropanoate |
InChI |
InChI=1S/C6H8O3/c1-3-4-9-6(8)5(2)7/h3H,1,4H2,2H3 |
InChI-Schlüssel |
NDWDHIIYLRBODW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


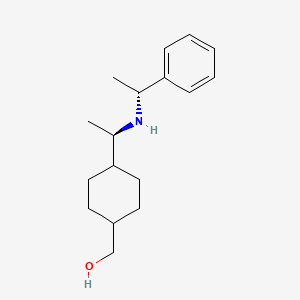

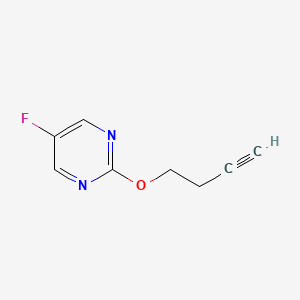
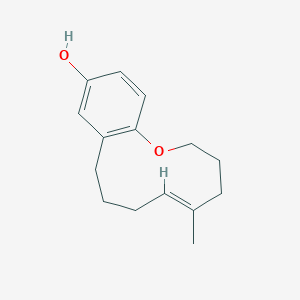
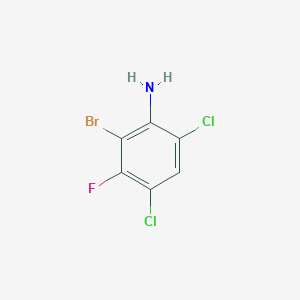
![3-[(2Z)-2-[[3-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14112668.png)
![2-amino-8-[(1,6-dimethylimidazo[4,5-g]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14112676.png)
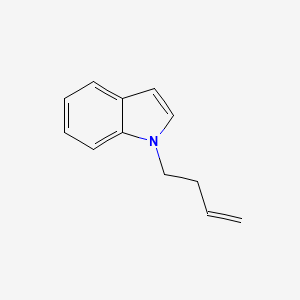
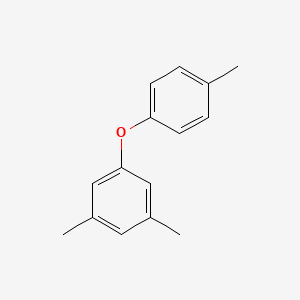
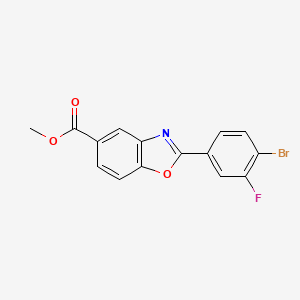
![1-(3-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112686.png)
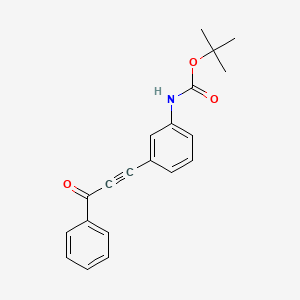
![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14112704.png)
